molecular formula C14H18N6OS B6698062 N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide

Cat. No.: B6698062
M. Wt: 318.40 g/mol
InChI Key: OUKWQOWAVQIPIV-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-13(22-18-16-10)14(21)19(2)9-11-5-4-8-20(11)12-6-3-7-15-17-12/h3,6-7,11H,4-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWQOWAVQIPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(C)CC2CCCN2C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through nucleophilic substitution reactions involving pyridazine derivatives.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amines and aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the desired compound under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 1,3,4-thiadiazole and its derivatives share structural similarities and biological activities.

    Pyridazine Derivatives: Compounds containing the pyridazine ring, such as pyridazinone derivatives, are also similar in structure and function.

    Pyrrolidine Derivatives: Compounds with the pyrrolidine ring, such as pyrrolidine carboxamides, exhibit similar chemical properties.

Uniqueness

N,4-dimethyl-N-[(1-pyridazin-3-ylpyrrolidin-2-yl)methyl]thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

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